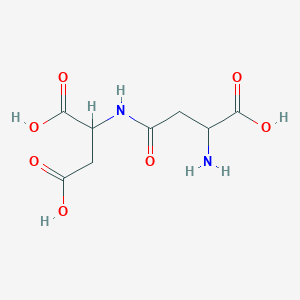

L-beta-aspartyl-L-aspartic acid

Descripción

Significance of the Dipeptide in Contemporary Biochemical Inquiry

The defining feature of L-beta-aspartyl-L-aspartic acid is the beta-peptide linkage, where the amino group of one aspartic acid residue is bonded to the beta-carbon of the other, as opposed to the alpha-carbon in standard peptide bonds. wikipedia.org This structural variation has profound implications for the molecule's conformation and stability. Beta-peptides, as a class, are known for their resistance to proteolytic degradation by enzymes that typically break down alpha-peptides. wikipedia.orgbionity.com This inherent stability makes them intriguing candidates for the development of novel therapeutic agents and biomaterials.

Furthermore, the presence of this compound has been detected, though not quantified, in various food sources, including chicken, domestic pig, and milk. hmdb.ca This suggests a potential role as a biomarker for the consumption of these foods.

Interdisciplinary Research Perspectives on this compound

The distinct properties of this compound position it at the intersection of several scientific disciplines, fostering a range of research perspectives.

In the field of peptidomimetics and drug discovery , the inherent resistance of beta-peptides to enzymatic degradation is a significant advantage. wikipedia.orgbionity.com This stability could potentially be harnessed to design peptide-based drugs with longer half-lives in the body. The unique structural motifs adopted by beta-peptides can be exploited to mimic the bioactive conformations of natural peptides or to inhibit protein-protein interactions that are hallmarks of various diseases. acs.orgnih.gov

From a biochemical and metabolomic standpoint, the identification of this compound and other beta-aspartyl dipeptides, such as beta-aspartylglycine and beta-aspartyltaurine in rat brain extracts, opens up questions about their endogenous roles. nih.gov While the specific functions of this compound in the brain are yet to be elucidated, the presence of related compounds suggests a potential, unexplored area of neurochemistry.

In food science and nutrition , the detection of this compound in common food products points towards its potential use as a biomarker of dietary intake. hmdb.ca Further research in this area could lead to more precise methods for tracking food consumption and understanding the metabolic fate of such dipeptides.

The synthesis of beta-peptides, including those containing aspartic acid, is an active area of research in organic chemistry . The development of efficient and stereoselective methods for creating beta-peptide bonds is crucial for accessing sufficient quantities of these compounds for further study. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₇ | nih.gov |

| Molecular Weight | 248.19 g/mol | nih.gov |

| IUPAC Name | 2-[(3-amino-3-carboxypropanoyl)amino]butanedioic acid | nih.gov |

| CAS Number | 60079-22-3 | nih.gov |

| Physical Description | Solid | nih.gov |

| Computed XLogP3 | -5 | nih.gov |

Table 2: Synonyms for this compound

| Synonym |

| beta-Aspartylaspartate |

| 2-[(3-amino-3-carboxypropanoyl)amino]butanedioic acid |

| beta-Asp-Asp |

| b-Asp-Asp |

| ((R)-3-amino-3-carboxypropanoyl)-L-aspartic acid |

| (S)-2-((S)-3-amino-3-carboxypropanamido)succinic acid |

| L-Aspartic acid, L-beta-aspartyl- |

| L-Aspartic acid, N-L-beta-aspartyl- |

| Source: nih.govsimsonpharma.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2-[(3-amino-3-carboxypropanoyl)amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O7/c9-3(7(14)15)1-5(11)10-4(8(16)17)2-6(12)13/h3-4H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAWLANLJYMEGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60298002 | |

| Record name | beta-Aspartylaspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-beta-aspartyl-L-aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011163 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60079-22-3 | |

| Record name | NSC120024 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Aspartylaspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Pathways and Degradation Mechanisms of L Beta Aspartyl L Aspartic Acid

Enzymatic Catabolism by Specific Peptidases

The enzymatic breakdown of L-beta-aspartyl-L-aspartic acid is carried out by a variety of peptidases, each with specific roles and mechanisms of action. These enzymes ensure the efficient hydrolysis of the beta-aspartyl peptide bond.

Human asparaginase-like protein 1 (hASRGL1) is a key enzyme in the metabolism of beta-aspartyl peptides. nih.govacs.orgacs.org It functions as an N-terminal nucleophile (Ntn) hydrolase, possessing both L-asparaginase and beta-aspartyl peptidase activities. nih.govacs.orgnih.gov This dual activity allows hASRGL1 to hydrolyze L-asparagine to L-aspartic acid and ammonia (B1221849), as well as cleave the beta-aspartyl bond in peptides like this compound. nih.govuniprot.org

The catalytic activity of hASRGL1 relies on a critical threonine residue (Thr168) at its N-terminus, which acts as the nucleophile for both the enzyme's autocatalytic processing and its peptidase activity. acs.orgnih.gov Mutation of this residue to alanine (B10760859) completely abolishes both functions, highlighting its essential role. acs.orgnih.gov The enzyme shows a higher affinity for various isoaspartyl dipeptides compared to L-asparagine, suggesting that its primary physiological role may be the degradation of these potentially toxic peptides that can accumulate in cells. nih.govacs.org

hASRGL1's substrate specificity is notable. It efficiently hydrolyzes beta-aspartyl peptides with hydrophobic amino acids, showing a 2- to 4-fold higher catalytic efficiency (kcat/KM) for these compared to L-asparagine. nih.gov Conversely, a basic amino acid in the C-terminal position of the dipeptide leads to a 2-fold decrease in efficiency. nih.gov The enzyme is inactive towards L-glutamine and N-acetylglucosamine-L-asparagine (GlcNAc-L-Asn). nih.govacs.org

Table 1: Kinetic Parameters of hASRGL1 for Various Substrates

| Substrate | KM (mM) | kcat (s-1) | kcat/KM (M-1s-1) |

| L-Asn | 3.4 ± 0.4 | 0.45 ± 0.02 | 130 ± 10 |

| β-L-Asp-L-Phe | 0.4 ± 0.1 | 0.19 ± 0.01 | 480 ± 90 |

| β-L-Asp-L-Ala | 1.0 ± 0.2 | 0.32 ± 0.02 | 320 ± 50 |

| β-L-Asp-L-Leu | 0.8 ± 0.1 | 0.23 ± 0.01 | 290 ± 40 |

| β-L-Asp-L-Lys | 1.2 ± 0.2 | 0.08 ± 0.01 | 70 ± 10 |

| L-Asp β-methyl ester | 0.4 ± 0.1 | 0.52 ± 0.03 | 1300 ± 200 |

Data adapted from Cantor et al., 2009. nih.gov

Isoaspartyl dipeptidases, such as IadA from Escherichia coli, are enzymes that specifically hydrolyze isoaspartyl dipeptides. dntb.gov.ua These enzymes play a crucial role in preventing the accumulation of abnormal peptides containing non-native isoaspartyl linkages, which can arise from the spontaneous deamidation of asparagine residues or the isomerization of aspartyl residues in proteins. dntb.gov.ua The formation of these isoaspartyl bonds can disrupt protein structure and function. nih.gov

IadA demonstrates a high degree of specificity for dipeptides with an N-terminal isoaspartyl residue. dntb.gov.ua This specificity ensures that only the aberrant peptides are targeted for degradation, leaving normal peptides intact. The hydrolytic action of IadA cleaves the isoaspartyl bond, releasing the constituent amino acids and contributing to the cellular pool of amino acids. dntb.gov.ua

Glycosylasparaginase, also known as aspartylglucosaminidase (AGA), is another enzyme capable of hydrolyzing beta-aspartyl linkages. While its primary role is the cleavage of the N-glycosidic bond between asparagine and an N-acetylglucosamine residue in glycoproteins, it has been shown to also exhibit activity towards beta-aspartyl peptides. nih.gov This broader specificity suggests a potential role for glycosylasparaginase in the degradation of beta-aspartyl-containing peptides, although this is not its main physiological function. nih.gov

Aspartyl aminopeptidase (B13392206) (DNPEP) is a metallopeptidase that displays a strong preference for cleaving acidic amino acids, such as aspartate and glutamate, from the N-terminus of peptides. uniprot.orguniprot.orgnih.gov This enzyme is considered a key player in the intracellular metabolism of proteins and peptides. uniprot.orgnih.gov

Peptidase E, an aspartyl dipeptidase found in bacteria like Salmonella typhimurium, exhibits a highly specific activity, exclusively hydrolyzing Asp-X dipeptides, where X can be any amino acid. nih.govnih.gov It is also capable of cleaving the tripeptide Asp-Gly-Gly. nih.govnih.gov This enzyme is a serine hydrolase, utilizing a Ser-His-Glu catalytic triad, which is a unique feature among serine peptidases. nih.gov

The strict specificity of Peptidase E for N-terminal aspartyl dipeptides makes it a specialized enzyme for the degradation of these particular molecules. nih.gov It requires a free N-terminus and does not act on N-blocked peptides. nih.gov The unique substrate specificity of Peptidase E distinguishes it from other peptidases and highlights its dedicated role in the breakdown of aspartyl-containing dipeptides. nih.gov

Biological Significance of beta-Aspartyl Turnover and Repair

The turnover and repair of beta-aspartyl peptides are of significant biological importance. The formation of isoaspartyl residues, which are structurally similar to beta-aspartyl residues, is a common form of non-enzymatic protein damage that can occur under physiological conditions. nih.gov These altered peptide bonds can introduce kinks in the protein backbone, leading to misfolding, loss of function, and potentially triggering autoimmune responses. nih.gov

Enzymes like hASRGL1 and IadA play a crucial role in mitigating the accumulation of these potentially toxic peptides. nih.govdntb.gov.uaresearchgate.net By hydrolyzing the beta-aspartyl or isoaspartyl linkage, these enzymes prevent the buildup of damaged proteins and peptides. This "scavenging" function is thought to work in concert with protein L-isoaspartyl methyltransferase (PIMT), an enzyme involved in the repair of isoaspartyl-damaged proteins. acs.orgresearchgate.net While PIMT can initiate a repair pathway, the direct hydrolysis by beta-aspartyl peptidases provides a more definitive removal of the damaged component. researchgate.net

The efficient degradation of beta-aspartyl peptides ensures that the pool of available amino acids is free from abnormal structures that could be reincorporated into new proteins, thus maintaining cellular protein integrity. The presence of multiple enzymes with overlapping specificities for beta-aspartyl peptides underscores the importance of this metabolic pathway for cellular health.

Protein L-Isoaspartyl Methyltransferase (PIMT)-Mediated Repair of Isoaspartyl Peptides

Nature has evolved a specific enzymatic mechanism to counteract the damage caused by the formation of isoaspartyl residues. The primary enzyme responsible for this repair process is Protein L-Isoaspartyl Methyltransferase (PIMT), also known as L-isoaspartyl/D-aspartyl protein carboxyl methyltransferase (PCMT). nih.govontosight.ai PIMT is a highly conserved enzyme found in most organisms, from bacteria to humans, and plays a crucial role in maintaining protein integrity. wikipedia.orgnih.gov

The PIMT-mediated repair cycle involves several key steps:

Recognition : PIMT specifically recognizes the abnormal L-isoaspartyl residue within a damaged protein. ontosight.aiwikipedia.org

Methylation : Using S-adenosyl-L-methionine (AdoMet) as a methyl donor, PIMT catalyzes the transfer of a methyl group to the free α-carboxyl group of the isoaspartyl side chain, forming a labile methyl ester. researchgate.netnih.govwikipedia.org

Succinimide (B58015) Reformation : This methyl ester is highly unstable and spontaneously demethylates within minutes at physiological pH and temperature. arvojournals.orgresearchgate.net This process releases methanol (B129727) and reforms the succinimide intermediate. researchgate.netarvojournals.org

Hydrolysis and Repair : The reformed succinimide ring then undergoes non-enzymatic hydrolysis. While this hydrolysis can regenerate the L-isoaspartyl residue, it also has a chance of producing the correct L-aspartyl linkage. wikipedia.orgresearchgate.net

This cycle does not guarantee repair in a single round. However, successive cycles of PIMT-catalyzed methylation and subsequent hydrolysis progressively increase the probability of converting the abnormal L-isoaspartyl linkage back to a normal L-aspartyl bond, effectively repairing the protein. researchgate.netresearchgate.net The importance of this repair mechanism is highlighted in knockout mice lacking the PIMT enzyme, which accumulate damaged proteins, suffer from growth retardation, and experience fatal epileptic seizures. researchgate.netresearchgate.net

Impact of Isomerization on Protein Stability and Function

The isomerization of aspartyl residues is a common form of non-enzymatic protein damage that typically has detrimental effects on protein structure and function. nih.govacs.org The insertion of a methylene (B1212753) group into the polypeptide backbone alters its length and the orientation of the side chain, which can disrupt the protein's three-dimensional structure. acs.orgcreative-biolabs.com This structural perturbation often leads to a partial or complete loss of the protein's biological activity. nih.govresearchgate.net

Research has linked the accumulation of isoaspartyl-containing proteins to various age-related conditions and diseases, including Alzheimer's disease, cataract formation, and autoimmune disorders. nih.govdipolle.comacs.org The altered protein structure can expose hydrophobic regions, promoting protein aggregation and the formation of insoluble deposits, which are hallmarks of many neurodegenerative diseases. nih.govnih.gov For example, the presence of isoaspartate is thought to promote the aggregation of amyloid-β peptides in Alzheimer's disease and crystallins in eye lenses, leading to cataracts. nih.gov Furthermore, isomerization in therapeutic antibodies can reduce their binding affinity to receptors, compromising their efficacy. nih.govcreative-biolabs.com

However, in some specific cases, isoaspartate formation can be benign or even beneficial. For the essential bacterial enzyme MurA, the conversion of an asparagine residue to isoaspartate is a "maturation" process that increases the protein's stability and reduces its tendency to aggregate under stress. nih.govacs.org This suggests that while generally viewed as damage, isoaspartate formation can, in rare instances, be structurally advantageous. acs.org

Metabolic Interconnections and Roles of this compound in Cellular Systems

This compound and other β-aspartyl peptides are products of protein degradation and are connected to broader metabolic networks within the cell, particularly those involving the amino acid aspartate.

Participation in Specific Biochemical Processes and Neurochemical Modulation

Endogenously produced β-aspartyl peptides can participate in cellular signaling, particularly within the nervous system. Studies have shown that dipeptides containing β-aspartyl residues can modulate excitatory neurotransmission. nih.gov For instance, the dipeptide β-L-aspartylglycine has been observed to moderately inhibit the sodium-dependent uptake of the neurotransmitters L-glutamate and D-aspartate. nih.gov This suggests that such peptides can influence the concentration and duration of neurotransmitters in the synaptic cleft, thereby modulating both presynaptic and postsynaptic events in glutamatergic signaling. nih.gov The presence and activity of these peptides point to a functional role beyond being simple degradation products, implicating them in the fine-tuning of neuronal communication.

Linkages to Aspartate Metabolism and Associated Cycles

The formation and repair of L-beta-aspartyl residues are intrinsically linked to the metabolism of L-aspartate and L-asparagine. L-aspartate is a non-essential amino acid synthesized from the citric acid cycle intermediate oxaloacetate. wikipedia.orgmdpi.com It serves as a crucial building block for protein synthesis and a precursor for the synthesis of other amino acids, including asparagine. wikipedia.orgnih.gov

Furthermore, L-aspartate is a key player in several fundamental metabolic cycles:

Urea (B33335) Cycle : Aspartate provides one of the two nitrogen atoms that are eliminated as urea, playing a vital role in detoxifying ammonia. nih.gov

Malate-Aspartate Shuttle : This shuttle transports reducing equivalents (in the form of NADH) from the cytosol into the mitochondria, which is essential for cellular respiration and maintaining redox balance. mdpi.comnih.gov

Nucleotide Synthesis : Aspartate is a direct precursor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. mdpi.com

The spontaneous degradation of aspartyl and asparaginyl residues into isoaspartyl forms represents a constant drain on the pool of functional proteins. The PIMT repair pathway, by recycling these damaged residues back to their normal form, helps to conserve cellular resources and maintain the integrity of these critical metabolic pathways. nih.govnih.gov

Detection as a Constituent of Mammalian Metabolism

This compound and other related β-aspartyl dipeptides are recognized as natural constituents of mammalian metabolism. hmdb.canih.gov Research has successfully isolated and identified N-beta-L-aspartyl-L-phenylalanine from the plasma and urine of healthy human volunteers. nih.gov The average daily urinary excretion of this dipeptide was found to be approximately 801 micrograms (2.7 micromoles). nih.gov Further experiments showed that this dipeptide could be synthesized endogenously by an enzyme extract from the human kidney when incubated with asparagine and phenylalanine. nih.gov These findings confirm that β-aspartyl peptides are not just byproducts of protein degradation but are also actively synthesized and present in bodily fluids, suggesting they are a normal part of mammalian metabolic processes. nih.gov

Advanced Chemical and Enzymatic Synthesis Methodologies for L Beta Aspartyl L Aspartic Acid

Organic Synthesis Strategies

Organic synthesis provides a robust and flexible platform for the construction of β-dipeptides. Key to this approach is the strategic use of protecting groups and the development of specific reaction conditions to guide bond formation.

A primary obstacle in the synthesis of peptides containing aspartic acid is the intramolecular side reaction that leads to the formation of an aspartimide (a cyclic imide) intermediate. iris-biotech.de This side reaction is particularly prevalent during Fmoc-based solid-phase peptide synthesis (SPPS), where the use of a base like piperidine to remove the Fmoc protecting group can promote the ring-closure between the amide nitrogen and the β-carboxyl sidechain. iris-biotech.de The resulting aspartimide can then undergo epimerization and hydrolysis, leading to a mixture of by-products, including the undesired α-aspartyl peptide, and compromising the yield and purity of the target β-aspartyl peptide. iris-biotech.denih.gov

To address this, a key strategy is the use of sterically bulky ester protecting groups for the β-carboxyl group of the aspartic acid residue. iris-biotech.de These bulky groups physically hinder the intramolecular cyclization, thereby minimizing aspartimide formation. iris-biotech.de Research has shown that bulky, acyclic, aliphatic protecting groups are significantly more effective than rigid cyclic alkyl esters. nih.gov For instance, the 2,4-dimethyl-3-pentyl ester has demonstrated excellent protection even at elevated temperatures used to overcome difficult couplings. nih.govresearchgate.net Other effective bulky groups include β-trialkyl-methyl esters and adamantyl esters. iris-biotech.deresearchgate.net

A novel approach involves masking the carboxylic acid with a cyanosulfurylide group. This zwitterionic species forms a stable C-C bond with the aspartic acid side chain, rendering it inert to common synthesis manipulations. The protecting group can be selectively removed under aqueous conditions using an electrophilic halogenating agent, leaving the desired peptide intact. nih.gov

| Protecting Group | Key Features | Effectiveness in Minimizing Aspartimide Formation |

|---|---|---|

| beta-2,4-dimethyl-3-pentyl ester | Bulky, acyclic, aliphatic ester. | Offers excellent protection, even at elevated temperatures, and is significantly more resistant to base-catalyzed aspartimide formation than cyclic alkyl esters. nih.govresearchgate.net |

| beta-1-adamantyl / beta-2-adamantyl ester | Rigid, bulky cyclic alkyl ester. | Can suppress aspartimide formation under both acidic and basic conditions. researchgate.net The 1-adamantyl group is particularly effective when combined with 1,8-diazabicyclo[5.4.0]undec-7-ene for Fmoc removal. researchgate.net |

| Cyanosulfurylide (CSY) | Forms a stable C-C bond with the carboxyl group; removed via selective C-C bond cleavage. | Exceptionally stable to common synthesis conditions, effectively preventing aspartimide formation. nih.gov |

Achieving regioselective formation of the β-amide bond is the cornerstone of synthesizing L-beta-aspartyl-L-aspartic acid. One effective method involves the use of N-protected L-aspartic anhydride as a key intermediate. For example, a synthesis route can begin with the protection of the α-amino group of L-aspartic acid, often with a phthaloyl group. unite.edu.mk The resulting N-phthaloyl-L-aspartic acid is then treated with an activating agent like acetic anhydride to form N-phthaloyl-L-aspartic anhydride.

This cyclic anhydride intermediate has two reactive carbonyl centers. The subsequent nucleophilic attack by the amino group of the second L-aspartic acid derivative (with its carboxyl groups suitably protected) occurs preferentially at the β-carbonyl position. This regioselectivity is driven by steric and electronic factors, leading to the formation of the desired β-aspartyl peptide bond. The final step involves the deprotection of the amino and carboxyl groups to yield the target dipeptide. unite.edu.mk

Solid-Phase Peptide Synthesis (SPPS) offers a streamlined and automatable method for peptide construction. datapdf.com However, its adaptation for β-dipeptides, especially those containing aspartic acid, requires modifications to standard protocols to prevent side reactions. The primary challenge remains the formation of aspartimide during the repetitive base-mediated deprotection of the Fmoc group. iris-biotech.denih.gov

Strategies to adapt SPPS for β-dipeptide synthesis include:

Use of Bulky Protecting Groups: As detailed in section 4.1.1, incorporating aspartic acid building blocks with bulky β-ester groups is a crucial modification. iris-biotech.denih.gov

Modified Deprotection Conditions: Research has demonstrated that adding small amounts of a weak organic acid to the standard piperidine solution used for Fmoc cleavage can efficiently suppress aspartimide formation without impeding the deprotection reaction. acs.org

Pseudoproline Dipeptide Building Blocks: For more complex peptides, the use of pseudoproline dipeptides can enhance peptide solvation and disrupt secondary structures that might otherwise complicate the synthesis. researchgate.net

These adaptations allow for the efficient and controlled assembly of β-peptide backbones on a solid support. datapdf.com

Beyond traditional methods, novel strategies for forming peptide bonds are being explored to enhance efficiency and reduce side reactions.

One unconventional approach utilizes the aspartimide intermediate as a precursor. While typically viewed as an undesirable side product, a formed aspartimide can be subjected to controlled ring-opening. Treatment with specific alcohols and bases, such as a primary alcohol in the presence of diisopropylethylamine, can open the imide ring to yield a mixture of α- and β-aspartyl peptide esters, from which the desired β-isomer can be purified. nih.gov

Another innovative, environmentally friendly approach involves the regioselective C–N bond cleavage of lactams. This metal-free and solvent-free method uses lactams as building blocks for peptide synthesis. The reaction proceeds with high atom economy, avoids the need for condensation agents, and effectively prevents racemization, offering a powerful alternative for constructing peptide bonds. nih.gov

Biocatalytic and Chemo-Enzymatic Synthesis Routes

Biocatalysis offers a highly selective and environmentally friendly alternative to purely chemical synthesis methods. Enzymes can catalyze reactions with high specificity under mild conditions, minimizing the need for extensive protecting group chemistry.

A chemo-enzymatic approach combines the strengths of both biocatalysis and chemical synthesis. This strategy is exemplified by a novel industrial route for the production of aspartame (α-L-aspartyl-L-phenylalanine methyl ester), which serves as a model for dipeptide synthesis. researchgate.netnih.gov

The process involves two main stages:

Enzymatic Reaction: An enzyme, such as α-amino acid ester acyl transferase, is used to catalyze the formation of the dipeptide backbone. In the model case, L-aspartic acid dimethylester and L-phenylalanine are enzymatically coupled to produce α-L-aspartyl-L-phenylalanine β-methylester with high selectivity. researchgate.netnih.gov

Chemical Transformation: The dipeptide ester produced in the enzymatic step is then chemically converted to the final product. This may involve transformations like intramolecular transesterification followed by purification steps. researchgate.netnih.gov

This combined route leverages the high selectivity of the enzyme to form the correct peptide linkage, thereby avoiding the complex protection and deprotection steps and the side reactions associated with purely chemical methods. While this specific example produces an α-peptide, the principle can be adapted for the synthesis of β-peptides by selecting enzymes with the appropriate regioselectivity. The enzymatic synthesis of β-alanine from L-aspartate using L-aspartate-α-decarboxylase further demonstrates the potential of biocatalysts in synthesizing β-amino acid derivatives. researchgate.netnih.gov

Optimization of Enzymatic Transfer Reactions for beta-Aspartyl Compounds

The enzymatic synthesis of β-peptides, including this compound, can be achieved through the reverse reaction of certain peptidases. Notably, β-peptidyl aminopeptidases have demonstrated the ability to catalyze the formation of β-peptide bonds. The optimization of these transfer reactions is critical to achieving high yields and purity of the desired β-dipeptide. Key parameters that are manipulated to shift the reaction equilibrium towards synthesis include substrate concentration, enzyme concentration, reaction time, pH, and temperature.

Research has shown that β-peptidyl aminopeptidases, such as BapA from Sphingosinicella xenopeptidilytica 3-2W4 and Sphingosinicella microcystinivorans Y2, as well as DmpA from Ochrobactrum anthropi, are capable of catalyzing the oligomerization of β-amino acids and the synthesis of mixed α/β-peptides nih.govethz.chresearchgate.net. These enzymes utilize activated β-amino acid derivatives, such as p-nitroanilides, as substrates for the transfer reaction.

With the enzyme DmpA, high conversion rates have been observed, leading to dimer yields of up to 76% for certain β-amino acids nih.govethz.ch. The synthesis of the β-dipeptide H-β³hAla-β³hLeu-OH and the β/α-dipeptide H-βhGly-His-OH (carnosine) achieved almost 50% conversion when a five-fold excess of the acceptor amino acid was used with the corresponding β-amino acid p-nitroanilide substrate in the presence of BapA from S. microcystinivorans Y2 nih.govethz.ch. This indicates that substrate concentration is a key factor in driving the synthesis reaction forward.

The dimerization activities of these enzymes vary depending on the specific β-amino acid substrate, with specific activities ranging significantly. For instance, DmpA shows higher activity for smaller β-amino acid substrates, while BapA from S. xenopeptidilytica 3-2W4 and S. microcystinivorans Y2 are more efficient with bulkier side chains ethz.ch. This highlights the importance of enzyme selection based on the specific β-aspartyl compound being synthesized.

| Enzyme | Substrate | Specific Dimerization Activity (U/mg) | Dimer Yield (%) | Oligomer Yields (%) |

|---|---|---|---|---|

| DmpA from O. anthropi | H-βhGly-pNA | 18.3 | 76 | Higher oligomers observed |

| DmpA from O. anthropi | H-(S)-β³hAla-pNA | 1.5 | 55 | Higher oligomers observed |

| BapA from S. xenopeptidilytica 3-2W4 | H-(S)-β³hPhe-pNA | 0.081 | 24 | Higher oligomers observed |

| BapA from S. microcystinivorans Y2 | H-(S)-β³hLeu-pNA | 0.015 | 17 | Higher oligomers observed |

Enzyme Selection and Engineering for Stereospecific Synthesis

The stereospecific synthesis of this compound is paramount to ensure the biological activity and safety of the final product. The selection of an appropriate enzyme with high stereospecificity is the first critical step. The aforementioned β-peptidyl aminopeptidases, BapA and DmpA, have been shown to act on β-amino acids and are promising candidates for the synthesis of β-aspartyl compounds nih.govethz.chresearchgate.net. BapA from S. xenopeptidilytica 3-2W4, in particular, has been described as a versatile catalyst capable of coupling various β-amino acid residues to the N-termini of other β- or α-amino acids, and even to an α-tripeptide nih.govethz.ch.

While these naturally occurring enzymes provide a good starting point, their substrate specificity and catalytic efficiency may not be optimal for the synthesis of this compound. Enzyme engineering offers a powerful tool to tailor these properties. Rational design and directed evolution are two common strategies employed to engineer enzymes.

Rational design involves making specific changes to the enzyme's amino acid sequence based on a detailed understanding of its three-dimensional structure and catalytic mechanism. For example, if the active site of BapA is too small to efficiently accommodate two aspartic acid residues, site-directed mutagenesis could be used to replace bulky amino acids with smaller ones, thereby enlarging the substrate-binding pocket.

Directed evolution, on the other hand, involves creating a large library of enzyme variants through random mutagenesis and then screening for variants with improved activity or desired specificity. This approach does not require prior knowledge of the enzyme's structure. For the synthesis of this compound, a screening method would need to be developed to identify enzyme variants that efficiently catalyze the formation of the β-peptide bond between two L-aspartic acid molecules.

| Enzyme | Substrate Preference (Side Chain) | Stereoselectivity | Potential for Engineering |

|---|---|---|---|

| DmpA from O. anthropi | Smaller side chains (e.g., Glycine (B1666218), Alanine) | Accepts both (S)- and (R)-enantiomers of β³hAla-pNA | Alter substrate binding pocket to favor larger, charged side chains like aspartic acid. |

| BapA from S. xenopeptidilytica 3-2W4 | Bulky, hydrophobic side chains (e.g., Phenylalanine, Leucine) | Accepts both (S)- and (R)-enantiomers of β³hPhe-pNA | Modify active site to enhance affinity for polar and negatively charged substrates. |

| BapA from S. microcystinivorans Y2 | Bulky, hydrophobic side chains | Demonstrated activity with various β-amino acids | Enhance catalytic efficiency and stereoselectivity for L-aspartic acid through directed evolution. |

State of the Art Analytical Techniques for L Beta Aspartyl L Aspartic Acid Research

Chromatographic Separation and Characterization

Chromatographic methods form the cornerstone of analytical strategies for resolving complex mixtures of aspartic acid isomers. These techniques separate molecules based on their differential distribution between a stationary phase and a mobile phase, allowing for the isolation and quantification of specific isomers.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Isomeric Resolution

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of aspartic acid isomers. Reversed-phase HPLC is frequently employed to separate degradation products of aspartyl peptides. nih.gov In this method, peptides containing the β-linked isoaspartate residue often elute earlier than the unmodified α-linked peptide. nih.gov

For the resolution of enantiomers (D- and L-forms), derivatization with a chiral reagent is a common strategy. Reagents such as o-phthalaldehyde with N-acetyl-L-cysteine or N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (an analog of Marfey's reagent) create diastereomers that can be readily separated on standard reversed-phase columns. researchgate.netnih.gov Other HPLC modes, including ion-exchange and hydrophobic interaction chromatography (HIC), have also proven effective in separating intact proteins and larger peptides containing isoaspartate residues from their native counterparts. nih.govresearchgate.netnih.gov

| HPLC Method | Stationary Phase | Mobile Phase / Elution Conditions | Detection | Application |

|---|---|---|---|---|

| Reversed-Phase HPLC | ODS-Hypersil (C18) | Gradient of acetonitrile in water with 0.1% trifluoroacetic acid or phosphate buffer. nih.gov | UV (340 nm) | Separation of isomeric (α/β) and diastereomeric peptides. nih.govnih.gov |

| Chiral Ligand-Exchange Chromatography | Astec CLC-L | 5 mM copper sulfate. sigmaaldrich.com | UV (254 nm) | Enantiomeric separation of D- and L-aspartic acid. sigmaaldrich.com |

| Hydrophobic Interaction Chromatography (HIC) | Not specified | Not specified | UV (214 nm) | Separation of antibody fragments containing isoaspartate. nih.govresearchgate.net |

Gas Chromatography (GC) in Stereoisomer Analysis

Gas Chromatography (GC), particularly with chiral stationary phases, is a powerful technique for the analysis of volatile derivatives of amino acid stereoisomers. Chiral capillary GC provides a fast and straightforward method for detecting aspartic acid enantiomers in protein hydrolysates. nih.govcapes.gov.br The selection of the chiral stationary phase is critical for achieving separation; derivatized cyclodextrins are commonly incorporated into polysiloxane liquid stationary phases for this purpose. gcms.cz This approach is particularly valuable for determining the extent of in vivo racemization of aspartyl residues, a process associated with aging. nih.gov

| GC Column (Chiral Stationary Phase) | Compound Type | Key Feature | Reference Finding |

|---|---|---|---|

| Chirasil-Val | Amino acid enantiomers | Enables direct enantiomeric separation of derivatized amino acids. | A method based on chiral capillary GC was developed for detecting D- and L-aspartic acid in protein hydrolysates. nih.govcapes.gov.br |

| Derivatized β-Cyclodextrin (e.g., Rt-βDEXcst) | Various enantiomers | Provides high enantiomeric selectivity for a range of chiral compounds. gcms.cz | Cyclodextrin-based phases are widely used for stereochemical separations in GC. gcms.cz |

Capillary Electrophoresis (CE) for Chiral Discrimination

Capillary Electrophoresis (CE) offers exceptionally high resolution and efficiency for chiral separations, making it an important tool in aspartic acid isomer analysis. dergipark.org.tr In this technique, charged molecules migrate in a capillary under the influence of an electric field. For chiral discrimination of amino acids, chiral selectors, most commonly modified cyclodextrins, are added to the background electrolyte. nih.govnih.gov The differential interaction of the enantiomers with the chiral selector leads to different migration times and thus, separation. nih.gov CE can be complementary to HPLC, sometimes achieving separations that are difficult with liquid chromatography, such as resolving corresponding pairs of α- and β-aspartic acid-containing peptides. nih.gov

| CE Method | Chiral Selector | Background Electrolyte | Application | Detection Limit |

|---|---|---|---|---|

| Chiral Capillary Electrophoresis | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TM-β-CD) | 30 mM TM-β-CD in 50 mM phosphate buffer (pH 4.0). nih.gov | Enantiomeric separation of NBD-F derivatized D,L-aspartic acid. nih.gov | 100 nM for each enantiomer. nih.gov |

| Electrokinetic Chromatography (EKC) | Quaternary ammonium β-CD | Not specified | Analysis of D-aspartic acid and D-glutamic acid in single neuron cells. nih.gov | Not specified |

Advanced Spectroscopic and Mass Spectrometric Approaches

While chromatographic techniques excel at separation, spectroscopic and spectrometric methods provide the detailed structural information necessary for unambiguous identification and characterization of L-beta-aspartyl-L-aspartic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of chemical compounds. Both 1H and 13C NMR provide detailed information about the chemical environment of each atom in a molecule. For differentiating between α- and β-aspartyl linkages, 1H NMR is particularly useful. The chemical shifts and coupling patterns of the protons on the α-carbon and β-carbon of the aspartic acid residue are distinct for each isomer. The proton attached to the α-carbon (the α-proton) typically shows a different chemical shift and coupling constant to the adjacent methylene (B1212753) (β) protons depending on whether it is involved in an α- or β-peptide bond.

| Nucleus | Proton Assignment (L-Aspartic Acid) | Typical Chemical Shift (ppm) in D₂O | Multiplicity |

|---|---|---|---|

| ¹H | α-CH | ~3.9 | Doublet of doublets (dd) |

| ¹H | β-CH₂ | ~2.7 and ~2.8 | Two doublets of doublets (dd) |

| ¹³C | α-CH | ~54.8 | N/A |

| ¹³C | β-CH₂ | ~39.5 | N/A |

| ¹³C | Carboxyl (α and β) | ~178.5 and ~181.5 | N/A |

Mass Spectrometry (MS/MS) for Sequence, Isomer Identification, and Localization

Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like HPLC (LC-MS) and used in its tandem form (MS/MS), it becomes the single most powerful analytical technique for the detection, quantification, and localization of isoaspartate species in peptides and proteins. nih.gov Since α- and β-aspartyl isomers are isobaric (have the same mass), their differentiation relies on distinct fragmentation patterns during MS/MS analysis. springernature.com

Advanced fragmentation techniques, such as Charge Transfer Dissociation (CTD), can produce diagnostic ions that unambiguously identify the isomer. rsc.org For example, CTD has been shown to produce specific fragment ions (cₙ+57) on the N-terminal side of isoaspartic acid residues, which are absent for normal aspartic acid residues. rsc.org Another powerful strategy involves isotopic labeling. By inducing the formation of the succinimide (B58015) intermediate and then hydrolyzing it in ¹⁸O-labeled water, the site of isomerization becomes tagged with a heavier oxygen isotope. springernature.comacs.orgresearchgate.net This results in a 2 Dalton mass shift for the peptide containing the isoaspartate residue, which is easily detectable by MS, allowing for precise localization of the β-aspartyl linkage. springernature.comacs.org

| MS/MS Technique | Principle | Application | Key Finding |

|---|---|---|---|

| LC-MS/MS with CID/ETD | Separation by LC followed by fragmentation of selected peptide ions using Collision-Induced Dissociation (CID) or Electron Transfer Dissociation (ETD). | Detection and quantification of isoaspartate-containing peptides in complex mixtures like monoclonal antibody digests. nih.govresearchgate.net | ETD fragmentation can generate diagnostic reporter ions that help identify the specific site of isomerization. researchgate.net |

| Charge Transfer Dissociation (CTD) | A "soft" fragmentation method that provides extensive backbone and side-chain fragmentation. | Differentiation of all four aspartic acid isomers (L-Asp, L-isoAsp, D-Asp, D-isoAsp) within peptides. rsc.org | CTD produces diagnostic ions (cₙ+57) for isoaspartate residues. rsc.org |

| ¹⁸O Isotopic Labeling | The succinimide intermediate is hydrolyzed in H₂¹⁸O, specifically incorporating a heavy oxygen isotope at the isoaspartate site. springernature.comacs.org | Unambiguous identification and localization of isoaspartate residues. researchgate.net | The resulting 2 Da mass shift is readily identified by MS, confirming the presence and location of the β-aspartyl linkage. springernature.comacs.org |

Electron-Capture Dissociation (ECD) and Electron-Transfer Dissociation (ETD)

Electron-Capture Dissociation (ECD) and Electron-Transfer Dissociation (ETD) are powerful mass spectrometry fragmentation techniques that are particularly effective in distinguishing between aspartic acid (Asp) and isoaspartic acid (isoAsp) residues, such as this compound. researchgate.netsciex.com Unlike conventional methods like collision-induced dissociation (CID), which often fail to differentiate the isomers, ECD and ETD induce specific fragmentation patterns unique to the isoAsp structure. nih.govwarwick.ac.uk

In these processes, peptide ions capture low-energy electrons (ECD) or receive an electron from a radical anion (ETD). warwick.ac.uk This leads to the non-ergodic cleavage of the N-Cα bond in the peptide backbone, generating c- and z-type fragment ions. researchgate.netnih.gov When an isoaspartic acid residue is present, its structure—with a methylene group incorporated into the peptide backbone—allows for a unique fragmentation pathway. nih.govsciex.com The capture of an electron can lead to the cleavage of the Cα-Cβ bond within the isoAsp side chain that has become part of the backbone. nih.govsciex.com This specific cleavage results in the formation of diagnostic fragment ions, namely c+57 and z-57 (or c*+58 and z-57 for ECD). nih.govsciex.comnih.gov These ions are not produced from peptides containing the standard alpha-linked aspartic acid, thus serving as a definitive marker for the presence and location of the isoaspartic linkage. sciex.comnih.gov

Supplemental activation is sometimes necessary in ETD to generate these diagnostic peaks, especially for doubly charged peptide ions. nih.gov This involves resonant excitation of the charge-reduced precursor ions, leading to further dissociation and ensuring the formation of the c+57 or z-57 fragments that clearly identify the isoaspartic residue. nih.gov

| Technique | Diagnostic Fragment Ion | Description | Reference |

|---|---|---|---|

| ECD/ETD | c+57 / z-57 | These fragments are generated from the unique cleavage of the Cα-Cβ bond within the isoaspartic acid residue, which is incorporated into the peptide backbone. | sciex.comnih.gov |

| ECD | c*+58 | A specific type of c-ion fragment observed in ECD analysis of isoaspartyl-containing peptides. | nih.gov |

| ETD with Supplemental Activation | c+57 or z-57 | Supplemental activation enhances the dissociation of charge-reduced precursors, ensuring the production of these key diagnostic ions for doubly charged peptides. | nih.gov |

Radical-Directed Dissociation (RDD)

Radical-Directed Dissociation (RDD) is another mass spectrometry-based fragmentation method that has proven successful in discriminating between isomers and epimers of aspartic acid-containing peptides. researchgate.net RDD is highly sensitive to the three-dimensional structure of the ions being fragmented, making it a powerful tool for distinguishing subtle stereochemical differences. nsf.govrsc.org

The technique often involves generating a radical species within the peptide, which can then direct fragmentation pathways. The resulting spectra for L- and D-epimers or alpha- and beta-isomers can show significant differences in the relative abundances of various fragment ions. nsf.gov To quantify the degree of differentiation, a chiral discrimination factor, known as the 'R' value, can be calculated. This value compares the intensity ratio of a pair of peaks in the spectrum of one isomer to the same pair of peaks in the spectrum of the other. nsf.gov RDD has been shown to provide robust and statistically significant R values, often larger than those obtained with other methods like CID or even ETD-CID, making it a preferred method for differentiating L- and D-epimers of aspartic acid. nsf.gov

| Fragmentation Method | Typical 'R' Value Range | Efficacy | Reference |

|---|---|---|---|

| Collision-Induced Dissociation (CID) | 1.0 - 7.0 | Relatively low differentiation capability. | nsf.gov |

| Electron Transfer Dissociation-Collision-Induced Dissociation (ETD-CID) | 2.0 - 9.0 | Slightly higher differentiation than CID alone. | nsf.gov |

| Radical-Directed Dissociation (RDD) | 7.0 - 30.0 | High differentiation capability, making it a preferred method. | nsf.gov |

Cyclic Ion Mobility Mass Spectrometry (cIMS)

Cyclic Ion Mobility Mass Spectrometry (cIMS) offers an additional dimension of separation based on the size, shape, and charge of an ion as it moves through a gas-filled chamber. nih.gov This technique is particularly valuable for separating isobaric isomers like peptides containing Asp versus isoAsp, which cannot be distinguished by mass alone. nih.gov

In cIMS, ions can be made to traverse a cyclic ion mobility device for multiple passes. lcms.cz Each pass increases the resolution, allowing for the separation of ions with very subtle differences in their gas-phase conformations or collision cross-sections (CCS). lcms.cz Peptides containing this compound often adopt a different three-dimensional structure compared to their alpha-linked counterparts, resulting in distinct arrival time distributions in the ion mobility cell. nih.gov

Research has demonstrated that while a single pass through an ion mobility cell may not resolve the isomers, baseline resolution can be achieved with multiple passes (e.g., 15-20). Furthermore, cIMS can be coupled with fragmentation techniques. By selecting an ion mobility-separated isomer and subjecting it to fragmentation, it is possible to not only confirm the presence of an isoAsp residue but also to pinpoint its exact location within the peptide sequence. nih.govnih.gov This makes cIMS a powerful screening tool for analyzing therapeutic peptides and other proteins prone to isomerization. nih.gov

| Analyte | cIMS Passes | Observation | Reference |

|---|---|---|---|

| Beta amyloid 1-16 peptide isomers (Asp vs. IsoAsp) | 1 | No separation observed. | |

| Beta amyloid 1-16 peptide isomers (Asp vs. IsoAsp) | 15-20 | Baseline resolution of isomers achieved. | |

| Therapeutic peptide RS19 and its three isoAsp isomers | Multiple | Distinct conformational differences between each isomer were observed, allowing for correct localization of the isoAsp residue. | nih.govnih.gov |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule based on their characteristic absorption of infrared radiation. derpharmachemica.com For aspartic acid and its derivatives, IR spectroscopy can provide valuable information about the vibrational characteristics of its key functional groups, including the amino (-NH2 or -NH3+), carboxyl (-COOH), and carboxylate (-COO-) groups. pmf.unsa.baakgec.ac.in

The IR spectrum of aspartic acid is complex, with broad bands resulting from extensive hydrogen bonding in the solid state, where it exists as a zwitterion. pmf.unsa.ba Key vibrational bands can be assigned to specific molecular motions. For instance, the C=O stretching vibration is very sensitive to its environment; in free aspartic acid, it can be as high as 1780 cm⁻¹, but this can shift due to hydrogen bonding or dimerization. derpharmachemica.com The presence of this compound would alter the peptide backbone structure, which could lead to subtle but detectable shifts in the positions and shapes of vibrational bands, particularly those associated with the amide linkage and the involved carboxyl groups, compared to the alpha-linked isomer.

| Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~3042 | Asymmetric CH₂ stretching | akgec.ac.in |

| ~1700 | C=O stretching (carbonyl) | researchgate.net |

| ~1697 | N-H bending combined with C-N and C-C stretching | derpharmachemica.com |

| ~1509 | Asymmetric NH₃⁺ bending | pmf.unsa.ba |

| ~1070 | C-N stretching / C-C stretching | akgec.ac.in |

| ~640 | COO⁻ bending | akgec.ac.in |

Electrochemical and Bio-Sensing Methodologies

Beyond mass spectrometry and spectroscopy, electrochemical and bio-sensing methods offer alternative approaches for the detection and quantification of aspartic acid and its derivatives. These techniques often rely on specific interactions at an electrode surface or enzyme-substrate recognition.

Voltammetric Detection of Aspartic Acid and Derivatives

Voltammetry is an electrochemical technique that measures the current response of an electroactive species to an applied potential. For the detection of aspartic acid, chemically modified electrodes are often employed to enhance sensitivity and selectivity. nih.govnih.gov

One approach involves fabricating a sensor by modifying a glassy carbon electrode (GCE) with nanomaterials, such as Ag2O-doped ZnO nanosheets or Co3O4-ZnO nanorods. nih.govnih.gov These materials can electrocatalytically oxidize aspartic acid on the electrode surface. nih.gov By applying a potential sweep using a technique like differential pulse voltammetry (DPV), a current peak is generated whose height is proportional to the concentration of aspartic acid. nih.gov These enzyme-free sensors have demonstrated good sensitivity, wide detection ranges, and low limits of detection, making them suitable for analyzing biological samples. nih.gov While these methods are typically developed for the parent amino acid, modifications to the electrode surface could potentially be tailored to achieve selectivity for different isomers or derivatives like this compound.

| Electrode Modification | Analytical Technique | Detection Range (µM) | Limit of Detection (LOD) (µM) | Reference |

|---|---|---|---|---|

| Ag-doped ZnO Nanosheets/GCE | Differential Pulse Voltammetry (DPV) | 15.0 - 105.0 | 3.5 ± 0.15 | nih.gov |

| Co₃O₄-ZnO Nanorods/GCE | Differential Pulse Voltammetry (DPV) | Not specified | Low (unquantified) | nih.gov |

| Poly Aspartic Acid/AuNPs/GCE | Voltammetry | 4.1 - 31.0 and 91.0 - 410.0 (for VMA) | Not specified | informaticsjournals.co.in |

Application of Fluorogenic Substrates in Enzyme Activity Assays

Enzyme activity assays using fluorogenic substrates provide a highly sensitive method for studying enzyme kinetics and specificity. scbt.com A fluorogenic substrate is a molecule that is non-fluorescent or weakly fluorescent but releases a highly fluorescent product upon enzymatic cleavage. researchgate.net This process results in a measurable increase in fluorescence intensity that directly correlates with enzyme activity.

This methodology is particularly relevant to the study of this compound in the context of proteases and peptide-modifying enzymes. For instance, aspartyl proteinases are a class of enzymes that cleave peptide bonds. nih.gov Specially designed fluorogenic peptide substrates can be synthesized to investigate how the presence of an isoaspartyl linkage, like the beta-aspartyl bond, affects enzyme recognition and cleavage efficiency. A substrate could be designed containing a fluorescent group (fluorophore) and a quenching group separated by a peptide sequence. nih.gov If an enzyme cleaves the peptide, the fluorophore and quencher are separated, leading to a significant increase in fluorescence. nih.gov By comparing the cleavage rates of substrates containing normal (alpha-linked) versus isomeric (beta-linked) aspartyl residues, one can quantify the specificity of an enzyme and its ability to process or be inhibited by such modifications.

| Substrate Type | Principle of Action | Typical Application | Reference |

|---|---|---|---|

| Peptides with Fluorophore/Quencher Pair (e.g., Mca/Dnp) | Enzymatic cleavage separates the fluorophore from the quencher, resulting in increased fluorescence. | Measuring activity of endopeptidases and carboxypeptidases. | |

| 4-Methylumbelliferyl (4-MU) derivatives (e.g., 4-MUP) | Hydrolysis by enzymes like alkaline phosphatase releases the highly fluorescent 4-methylumbelliferone. | Highly quantitative bioassays with single-molecule sensitivity. | researchgate.net |

| o-Aminobenzoyl (Abz) derivatives | Cleavage by aspartyl proteinases diminishes quenching, leading to increased fluorescence. | Assay of enzymes like pepsin, cathepsin D, and HIV proteinase. | nih.gov |

| Ac-DEVD-AFC | Cleavage by caspase-3 and related proteases releases the fluorescent AFC (7-amino-4-trifluoromethylcoumarin) group. | Studying apoptotic pathways. | scbt.com |

Enzymatic Assay Methods for Detection and Quantification

Enzymatic assays offer a highly specific and sensitive approach for the detection and quantification of this compound and related isoaspartyl-containing molecules. These methods leverage the unique ability of certain enzymes to recognize and act upon the atypical β-aspartyl peptide bond. The primary enzymatic methods involve the use of protein L-isoaspartyl methyltransferase (PIMT) and specific β-aspartyl peptidases.

The most prominent enzymatic method for the detection of isoaspartyl residues, including the β-aspartyl linkage in this compound, utilizes Protein L-isoaspartyl Methyltransferase (PIMT), also known as protein L-isoaspartate O-methyltransferase (PCMT). PIMT is a protein repair enzyme that specifically recognizes the L-isoaspartyl residue and catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the free α-carboxyl group of the isoaspartyl residue. This reaction forms a labile isoaspartyl methyl ester.

The quantification of this compound using PIMT can be achieved through several detection techniques that measure the extent of this methylation reaction. One common approach involves the use of radiolabeled SAM, where the amount of radioactivity transferred to the substrate is proportional to the amount of isoaspartyl residues present.

Another detection method coupled with PIMT activity is mass spectrometry. The addition of a methyl group results in a predictable mass shift of +14 Da in the methylated product, which can be detected and quantified. Furthermore, the labile isoaspartyl methyl ester can spontaneously form a succinimide intermediate, which can then be trapped using nucleophilic reagents like hydrazine, leading to a stable product that is amenable to mass spectrometric analysis. nih.govacs.org

Commercial kits, such as the ISOQUANT® Isoaspartate Detection Kit, are available for the quantitative detection of isoaspartic acid residues in proteins and peptides based on the action of PIMT. nih.govwikipedia.org These kits often use a reference peptide containing an isoaspartyl residue for calibration.

In addition to PIMT, another class of enzymes, β-aspartyl peptidases, can be employed for the detection and quantification of β-aspartyl peptides. These enzymes specifically cleave the β-aspartyl peptide bond at the N-terminus of a peptide. The activity of these peptidases can be monitored by measuring the rate of release of the N-terminal β-aspartyl residue or the appearance of the resulting cleavage products.

Detailed research has been conducted on the substrate specificity and kinetics of these enzymes. For instance, the human asparaginase-like protein 1 (hASRGL1) has been identified as an Ntn hydrolase with potent β-aspartyl peptidase activity. The kinetic parameters of this enzyme with various β-aspartyl dipeptide substrates have been characterized, providing a basis for quantitative assays. The efficiency of hydrolysis by hASRGL1 varies depending on the C-terminal amino acid of the dipeptide, with a preference for hydrophobic amino acids. nih.gov

Detailed Research Findings

The catalytic efficiency of β-aspartyl peptidases is a key factor in the development of quantitative assays. The table below presents the kinetic parameters for the hydrolysis of several β-aspartyl dipeptides by human ASRGL1 (hASRGL1), demonstrating the enzyme's substrate specificity.

| Substrate | KM (mM) | kcat (s-1) | kcat/KM (M-1s-1) |

|---|---|---|---|

| β-Asp-Ala | 0.43 ± 0.04 | 1.6 ± 0.03 | 3700 |

| β-Asp-Leu | 0.28 ± 0.02 | 2.0 ± 0.04 | 7100 |

| β-Asp-Phe | 0.14 ± 0.01 | 1.2 ± 0.02 | 8600 |

| β-Asp-Lys | 0.45 ± 0.05 | 0.40 ± 0.01 | 890 |

| β-Asp-Arg | 0.31 ± 0.03 | 0.26 ± 0.01 | 840 |

This data is derived from the study of hASRGL1 and its peptidase activity on various β-aspartyl dipeptides. nih.gov

The data illustrates that the enzyme exhibits a higher catalytic efficiency (kcat/KM) for β-aspartyl peptides with hydrophobic C-terminal residues (Leu, Phe) compared to those with basic residues (Lys, Arg). This substrate specificity is a critical consideration when designing enzymatic assays for the quantification of specific β-aspartyl peptides.

Computational and Theoretical Investigations of L Beta Aspartyl L Aspartic Acid

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of peptides. For β-peptides like L-beta-aspartyl-L-aspartic acid, MD simulations provide insights into their folding propensities and the influence of the local environment on their structure.

Studies on β-peptides with charged side chains have shown that the presence of these residues significantly influences the folding process. nih.gov In solvents like methanol (B129727), charged side chains can slow down folding by stabilizing intermediate conformations through side chain-backbone interactions. nih.gov Conversely, in aqueous solutions, the competition from solvent molecules can lead to a faster folding process into stable helical structures. nih.gov For this compound, with its two carboxylic acid side chains, MD simulations would be expected to reveal a complex interplay between electrostatic repulsion of the side chains, intramolecular hydrogen bonding, and interactions with the surrounding solvent molecules.

The conformational heterogeneity of small peptides is a key aspect revealed by MD simulations. nih.gov Simulations of hybrid tripeptides have demonstrated that even small molecules can exhibit significant conformational diversity in solution, including the formation of β-hairpin-like structures stabilized by various non-covalent interactions. nih.gov For this compound, one would anticipate a dynamic equilibrium between multiple conformational states.

A hypothetical molecular dynamics simulation of this compound in an aqueous environment could yield data on the distribution of its backbone dihedral angles, providing a picture of its accessible conformations. The following table illustrates the kind of data that could be generated from such a simulation, showing the percentage of simulation time spent in different conformational regions.

| Conformational State | Backbone Dihedral Angles (φ, ψ) Range | Population (%) in Water | Key Stabilizing Interactions |

|---|---|---|---|

| Extended | φ ≈ ±180°, ψ ≈ ±180° | 45 | Solvent hydrogen bonding |

| Turn-like | Varies, often with intramolecular H-bonds | 30 | Intramolecular hydrogen bonds |

| Folded/Compact | Varies | 25 | Hydrophobic and electrostatic interactions |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure, stability, and reactivity of molecules like this compound. These methods provide detailed information about molecular orbitals, charge distribution, and the energies of different conformations.

For di-amino acid peptides, DFT calculations have been successfully used to interpret vibrational spectra and to determine stable zwitterionic structures in the presence of solvent molecules. rsc.orgresearchgate.net Such calculations for this compound would likely reveal a stable zwitterionic form in aqueous solution, characterized by a trans-amide conformation. rsc.orgresearchgate.net

The electronic properties of dipeptides are influenced by the nature of the amino acid side chains. researchgate.net Quantum mechanics calculations on various dipeptides have shown that the electronic properties of the main-chain atoms are affected by the side-chain of the adjacent residue. researchgate.net For this compound, the two acidic side chains would significantly influence the electron distribution along the peptide backbone, which in turn would affect its reactivity and interaction with other molecules.

A typical output from a DFT calculation would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's chemical reactivity. The table below presents hypothetical HOMO and LUMO energy values for this compound in different solvent environments, calculated at the B3LYP/6-311+G(d,p) level of theory.

| Solvent | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Gas Phase | -10.5 | -1.2 | 9.3 |

| Water | -9.8 | -0.9 | 8.9 |

| Methanol | -10.1 | -1.0 | 9.1 |

Protein-Ligand Docking and Molecular Modeling of Interactions

Protein-ligand docking and molecular modeling are computational techniques used to predict the binding mode and affinity of a small molecule (ligand) to a protein receptor. These methods are particularly relevant for understanding the potential biological roles of peptides like this compound.

Computational studies on the substrate recognition mechanism of protein L-isoaspartyl (D-aspartyl) O-methyltransferase (PIMT), an enzyme that repairs damaged proteins containing isoaspartyl residues, have utilized docking and molecular dynamics simulations. nih.gov These studies have highlighted the importance of specific hydrogen bonds and hydrophobic interactions in the binding of L-β-aspartyl-containing peptides to the enzyme's active site. nih.gov It is plausible that this compound could interact with PIMT or other enzymes in a similar manner.

The design of β-peptides as inhibitors of protein-protein interactions is an active area of research. nih.gov Molecular modeling plays a crucial role in designing β-peptide scaffolds that can mimic the structure of α-helices and bind to protein surfaces with high affinity and specificity. nih.gov The conformational properties of this compound would make it an interesting candidate for such design efforts.

A hypothetical docking study of this compound with a target protein, such as an aspartic protease, could provide the following type of information:

| Binding Site Residue | Interaction Type | Distance (Å) | Estimated Binding Energy Contribution (kcal/mol) |

|---|---|---|---|

| Arg124 | Hydrogen Bond (Side Chain) | 2.8 | -3.5 |

| Asn85 | Hydrogen Bond (Backbone) | 3.1 | -2.1 |

| Val32 | Hydrophobic Interaction | 3.9 | -1.5 |

| Asp30 | Electrostatic Repulsion | 4.5 | +1.2 |

Conformational Landscape and Energy Minimum States Analysis

The conformational landscape of a peptide describes the full range of its possible three-dimensional structures and their relative energies. Understanding this landscape is key to predicting a peptide's preferred conformations and its dynamic behavior.

Theoretical studies on model dipeptides have revealed that the polarity of the side chains significantly modulates the intrinsic conformational landscape. researchgate.netcam.ac.ukacs.orgnih.gov The presence of polar side chains can lead to a richer and more complex energy landscape with multiple stable conformers. researchgate.netcam.ac.ukacs.orgnih.gov For this compound, the two polar and charged aspartic acid side chains are expected to create a complex conformational landscape with several low-energy minima.

Quantum mechanical calculations on amino acid side chains have shown that intrinsic energetics play a significant role in determining their orientation. nih.gov However, for polar or charged side chains, the surrounding environment (solvent and other parts of a protein) has a dominant role in stabilizing conformations that may not be intrinsically favored. nih.gov This suggests that the conformational preferences of this compound would be highly sensitive to its environment.

An analysis of the energy minimum states of this compound would likely identify several stable conformers. The relative energies of these conformers would determine their populations at equilibrium. The following table provides a hypothetical summary of the low-energy conformers of this compound in the gas phase, as might be determined by high-level quantum chemical calculations.

| Conformer | Relative Energy (kcal/mol) | Key Intramolecular Interactions | Predicted Population at 298 K (%) |

|---|---|---|---|

| Global Minimum | 0.00 | Multiple intramolecular hydrogen bonds | 65 |

| Conformer 2 | 1.25 | Side chain-backbone hydrogen bond | 20 |

| Conformer 3 | 2.50 | Extended conformation, minimal intramolecular interactions | 10 |

| Conformer 4 | 3.75 | Folded, non-hydrogen bonded | 5 |

Emerging Research Directions and Future Perspectives on L Beta Aspartyl L Aspartic Acid

Elucidating Underexplored Biological Functions and Metabolic Roles

The precise biological functions and metabolic pathways of L-beta-aspartyl-L-aspartic acid are not yet fully understood, though the roles of its constituent amino acid, L-aspartic acid, are well-documented. L-aspartic acid is a non-essential amino acid in humans, synthesized from oxaloacetate, and plays a crucial part in various metabolic processes. wikipedia.org It is involved in the urea (B33335) cycle, the malate-aspartate shuttle, and serves as a precursor for the synthesis of other amino acids and nucleotides. nih.gov

Given that this compound is a dipeptide, its metabolic fate likely involves hydrolysis by peptidases into its constituent L-aspartic acid molecules. However, the specific enzymes responsible for cleaving the beta-peptide bond and the rate of this hydrolysis in biological systems are areas requiring further investigation. The presence of the beta-linkage may confer resistance to standard peptidases, potentially leading to a longer half-life and distinct physiological effects compared to its alpha-linked counterpart.

Research into other beta-aspartyl peptides has shown their presence in enzymatic hydrolysates of proteins, suggesting they may be formed during protein degradation. nih.gov The study of similar bioactive peptides reveals a wide range of metabolic effects, including roles in glucose metabolism and anti-inflammatory pathways, indicating that this compound could have analogous, currently undiscovered functions. mdpi.com

Future research should focus on identifying the specific transporters and enzymes that interact with this compound. Investigating its potential role as a signaling molecule or its involvement in metabolic regulation could unveil novel biological pathways.

| Research Area | Key Questions to Address |

| Metabolic Fate | - Which specific peptidases hydrolyze the beta-aspartyl bond? - What is the rate of in vivo degradation? |

| Biological Activity | - Does it have signaling functions similar to other bioactive peptides? - Does it influence metabolic pathways like glucose or nitrogen metabolism? |

| Cellular Transport | - Which transporters are responsible for its uptake into cells? |

Advancements in Analytical Platform Development for Complex Biological Matrices

The accurate detection and quantification of this compound in complex biological samples like blood, urine, and tissue extracts are essential for understanding its physiological roles. hmdb.ca Several analytical techniques have been developed for the analysis of amino acids and peptides, which can be adapted and optimized for this specific dipeptide.

High-performance liquid chromatography (HPLC) is a powerful tool for separating peptides from complex mixtures. nih.gov Coupled with sensitive detection methods such as mass spectrometry (MS), it allows for precise identification and quantification. nih.gov Specifically, tandem mass spectrometry (MS/MS) can provide structural information, helping to distinguish this compound from its alpha-linked isomer. nih.gov The development of on-line two-dimensional chromatography-mass spectrometry offers a robust assay for detecting polypeptides in biological samples without extensive sample handling. nih.gov

Ion mobility spectrometry-mass spectrometry (IMS-MS) is another advanced technique that can separate isomers based on their shape and size, which is particularly useful for distinguishing between α- and β-linked peptides. nih.gov Furthermore, developing specific antibodies for use in immunoassays could provide a high-throughput method for routine quantification in clinical or research settings.

Future advancements will likely focus on increasing the sensitivity and specificity of these methods, enabling the detection of very low concentrations of this compound and allowing for more detailed studies of its distribution and kinetics in biological systems.

| Analytical Platform | Application for this compound | Potential Advancements |

| HPLC-MS/MS | Separation, identification, and quantification in biological fluids. | Improved chromatographic columns for better isomer separation. |

| IMS-MS | Differentiation from α-aspartyl-L-aspartic acid and other isomers. | Higher resolution for more complex sample analysis. |

| Immunoassays | High-throughput screening of large sample numbers. | Development of highly specific monoclonal antibodies. |

Rational Design and Discovery of Enzyme Modulators and Inhibitors

The enzymes that metabolize this compound are potential targets for therapeutic intervention. The rational design of molecules that can modulate or inhibit these enzymes relies on a detailed understanding of their structure and catalytic mechanism. nih.gov

For instance, if a specific peptidase is identified that cleaves the beta-aspartyl bond, inhibitors could be designed to prolong the dipeptide's presence in the body, potentially enhancing its biological effects. Conversely, if the accumulation of this compound is found to be pathological, activators of its degrading enzyme could be developed.

The principles of rational drug design have been successfully applied to other aspartyl-related enzymes. For example, inhibitors of aspartyl proteases are a major class of drugs, and L-aspartic acid itself has been identified as a competitive inhibitor of beta-glucuronidase. nih.gov This knowledge can inform the design of modulators for enzymes interacting with this compound. Computational methods, such as molecular docking and virtual screening of peptide libraries, can be employed to identify potential lead compounds. mdpi.com

Future research in this area will depend on the identification and characterization of the key enzymes in the metabolic pathway of this compound. Once these are known, high-throughput screening and structure-based design can be utilized to develop potent and selective modulators.

Potential Applications in Synthetic Biology and Biotechnology

The unique properties of beta-peptides, such as their resistance to proteolytic degradation, make them attractive for applications in synthetic biology and biotechnology. acs.org this compound and its derivatives could be used as building blocks for creating novel biomaterials or therapeutic peptides with enhanced stability.

In biotechnology, peptides and amino acids are used in a variety of applications, from being components of cell culture media to acting as signaling molecules to promote cell growth. patsnap.com L-aspartic acid derivatives have been explored for the synthesis of peptide-based sweeteners, indicating a potential role for this compound in the food industry. wikipedia.orgresearchgate.net

The incorporation of beta-amino acids into peptides can induce specific secondary structures, which can be exploited to design peptides with novel functions. acs.org Synthetic biology approaches could involve engineering microorganisms to produce this compound or its derivatives, which could then be used in various biotechnological processes. For example, enzymes can be used for the production of related peptide esters. google.com

The future of this compound in this field lies in harnessing its unique chemical properties to create new products and processes. This includes the development of stable peptide drugs, functional biomaterials, and its use as a specialized ingredient in food and cosmetic industries.

| Application Area | Potential Use of this compound |

| Therapeutics | Building block for protease-resistant peptide drugs. |

| Biomaterials | Component of hydrogels or scaffolds with defined structures. |

| Food Science | Precursor for novel sweeteners or flavor enhancers. |

| Synthetic Biology | Production in engineered organisms for various applications. |

Role as a Biomarker in Biological Systems

A biomarker is a measurable indicator of a biological state or condition. This compound has the potential to serve as a biomarker in several contexts. It has been detected in foods such as chicken, pork, and milk, suggesting it could be a biomarker for the consumption of these products. hmdb.ca

In the context of disease, altered levels of specific peptides can be indicative of a pathological process. For instance, human aspartyl (asparaginyl) beta-hydroxylase has been investigated as a potential biomarker for pancreatic carcinoma. nih.gov While direct evidence for this compound as a disease biomarker is still emerging, the general principle of using peptides as biomarkers is well-established. For example, galectin-3 is used as a biomarker for heart failure. wikipedia.org

The accumulation of unusual amino acid isomers, such as D-beta-aspartic acid, has been linked to the aging process in certain proteins. nih.gov It is conceivable that the metabolism of this compound could be altered in age-related diseases, making it a candidate biomarker for aging or associated pathologies.

Future research should focus on conducting large-scale clinical studies to validate the correlation between the levels of this compound in biological fluids and specific dietary intakes or disease states. The development of reliable and routine analytical methods, as discussed in section 7.2, will be crucial for establishing its role as a validated biomarker.

Q & A